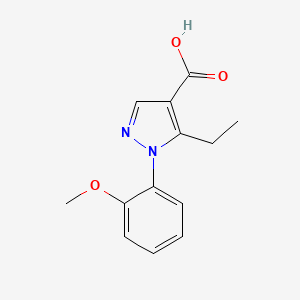
5-ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
説明
5-ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (EMPCA) is an organic compound with a molecular formula of C10H11NO3. It is a white crystalline solid that is insoluble in water. EMPCA is an important compound for the synthesis of pharmaceuticals and other organic compounds. It has been used in the synthesis of pyrazole-containing drugs, and it is also used in research for the development of new drugs and for the analysis of the structure and properties of other organic compounds.
科学的研究の応用
Synthesis and Auxin Activities
A study by Yue et al. (2010) elaborates on the synthesis of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate through a one-pot reaction method. This compound was used to obtain pyrazole carboxylic acids which, after further reactions, led to the creation of new compounds with potential auxin activities. Some of these compounds showed antiblastic effects on wheat gemma, highlighting their potential in agricultural applications (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Chemical Characterization and Potential Applications
Kasımoğulları and Arslan (2010) reported on the synthesis and characterization of pyrazole derivatives of 1,5‐diphenyl‐1H‐pyrazole‐3,4‐dicarboxylic acid. Their work includes the chemical structure elucidation of these compounds, providing a foundational understanding for their potential use in material science or as intermediates in further chemical syntheses (Kasımoğulları & Arslan, 2010).
Condensed Pyrazoles Synthesis
Arbačiauskienė et al. (2011) utilized ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in the synthesis of condensed pyrazoles via Pd-catalysed cross-coupling reactions. This work showcases the compounds' roles as precursors in organic synthesis, leading to the creation of novel pyrazole-based frameworks with potential applications in pharmaceuticals and materials science (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Material Science and Molecular Properties
Tamer et al. (2015) conducted a combined experimental and theoretical study on a pyrazole derivative, focusing on its crystal structure, spectroscopic properties, and nonlinear optical activity. This research underscores the importance of pyrazole compounds in developing materials with specific optical properties, contributing to advancements in optoelectronics and photonics (Tamer, Dege, Avcı, Atalay, İlhan, & Çadir, 2015).
Corrosion Inhibition
Paul, Yadav, and Obot (2020) explored the use of carbohydrazide-pyrazole compounds in corrosion protection, demonstrating the compounds' efficiency in inhibiting corrosion on mild steel. This study illustrates the potential of pyrazole derivatives in industrial applications, particularly in protecting metals from corrosive environments (Paul, Yadav, & Obot, 2020).
特性
IUPAC Name |
5-ethyl-1-(2-methoxyphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-10-9(13(16)17)8-14-15(10)11-6-4-5-7-12(11)18-2/h4-8H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIIJNVJTRIOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



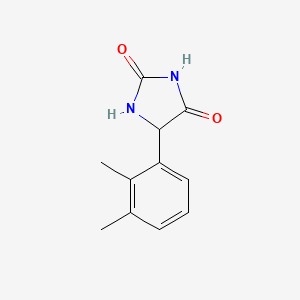
![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)
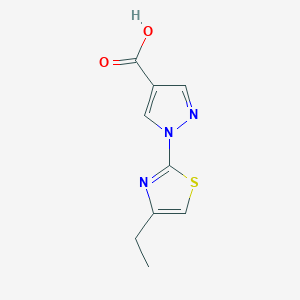

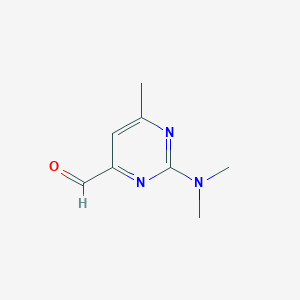
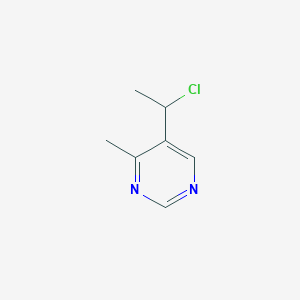
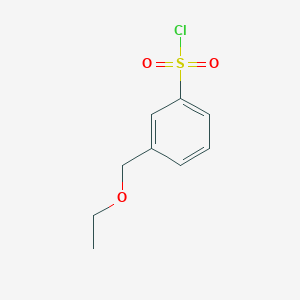
amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)

![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)


![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)
